REACTION_CXSMILES
|
C(Cl)(C)(C)C.[Li].[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[CH:9]=1.FC1C=CC=C(F)C=1[Li].[C:24](OC(=O)C)(=[O:26])[CH3:25]>C1COCC1>[CH3:25][C:24]([C:9]1[C:8]([F:7])=[CH:13][CH:12]=[CH:11][C:10]=1[F:14])=[O:26] |^1:5|
|
Name
|
|
Quantity
|
9.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)Cl
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC=C1)F
|
Name
|
2,6-difluoro-1-lithiobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)F)[Li]
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
35 g
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for another 30 minutes at −78° C. and subsequently for 2 hours at −65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C
|
Type
|
TEMPERATURE
|
Details
|
has been cooled to −5° C
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=C(C=CC=C1F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |